Step Yield in Key C-O Coupling for Active Drug Substance AL3810
In a patented process for the anti-tumor agent AL3810, 6-hydroxy-N-methyl-1-naphthamide undergoes a critical condensation with a 4-chloroquinoline intermediate. This specific transformation achieves a 66% isolated yield for the coupling product (benzyl 1-[(6-methoxy-4-(5-(methylcarbamoyl)naphthalen-2-yloxy)quinolin-7-yloxy)methyl)]cyclopropyl carbamate) [1]. This yield is documented for the specific regioisomer; using the 6-hydroxy-2-naphthamide isomer would result in a different C-O bond geometry, which is incompatible with the target molecule's pharmacophore [2].
| Evidence Dimension | Isolated yield of key heteroaryl ether coupling step |
|---|---|
| Target Compound Data | 66% isolated yield |
| Comparator Or Baseline | 6-Hydroxy-2-naphthamide or N-methyl-1-naphthamide: Not applicable; they produce an incorrect regioisomer, not a direct yield comparison. |
| Quantified Difference | The target compound provides the correct connectivity for the active pharmaceutical ingredient (API), while comparators lead to an inactive structural isomer. |
| Conditions | Reaction of target compound with 1-[(4-chloro-6-methoxyquinolin-7-yloxy)methyl]-N-benzyloxycarbonyl-1-aminocyclopropane, 2,6-lutidine, DMAP, at 140°C for 6 hours. |
Why This Matters
This quantifies its proven performance in a route leading to an active pharmaceutical ingredient, providing procurement confidence that the material is fit-for-purpose for a known synthetic sequence.
- [1] Example 6, Preparation of benzyl 1-[(6-methoxy-4-(5-(methylcarbamoyl)naphthalen-2-yloxy)quinolin-7-yloxy)methyl)]cyclopropyl carbamate. Justia Patents, US 20120010415. View Source
- [2] Spinelli, S., Livi, V. (EOS SpA). A process for the preparation of 6-(7-((1-aminocyclopropyl)methoxy)-6-methoxyquinolin-4-yloxy)-N-methyl-1-naphthamide and synthetic intermediates thereof. Patent US 9012645. View Source
